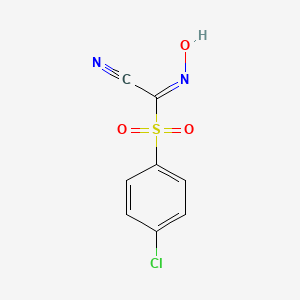![molecular formula C15H7F2N3O2 B2387613 N-(3-Cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamid CAS No. 866049-45-8](/img/structure/B2387613.png)
N-(3-Cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a complex organic compound with the molecular formula C15H7F2N3O2 and a molecular weight of 299.237. This compound is part of the furo[3,2-b]pyridine derivatives, which are known for their versatile pharmacological properties, including significant anticancer activity .
Wissenschaftliche Forschungsanwendungen
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its anticancer properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for cancer treatment.
Wirkmechanismus
Target of Action
It has been found to be a potent inhibitor ofcollagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen biosynthesis.
Result of Action
The result of the action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a significant reduction in the activity of collagen prolyl-4-hydroxylase . This could potentially lead to a decrease in the production of mature collagen, affecting processes such as tissue repair and wound healing.
Biochemische Analyse
Biochemical Properties
Proteins, as enzymes, act as biocatalysts working as highly efficient machines at the molecular level by accelerating the conversion of substrates into products . The interactions of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide with enzymes, proteins, and other biomolecules would depend on the specific biochemical context.
Molecular Mechanism
It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, which is achieved through a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of sodium hydride as a base and dimethylformamide as a solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.
Vergleich Mit ähnlichen Verbindungen
N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is unique among furo[3,2-b]pyridine derivatives due to its specific substitution pattern and pharmacological properties. Similar compounds include:
Nicotinonitrile derivatives: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Pyridine-2(H)-one derivatives: These compounds also have a pyridine core but exhibit different pharmacological properties due to variations in their functional groups.
Eigenschaften
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F2N3O2/c16-9-3-1-4-10(17)12(9)14(21)20-15-8(7-18)13-11(22-15)5-2-6-19-13/h1-6H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWRQNJRCCECPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2387530.png)

![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)


![N-(4-bromo-2-methylphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2387540.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide](/img/structure/B2387542.png)
![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)



